molecular formula C22H30FN3O2S B6134552 1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole

1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole

Cat. No.: B6134552
M. Wt: 419.6 g/mol
InChI Key: JWKYBXITSYHOLT-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group, a fluorophenyl group, and a methylsulfonylimidazole core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dichloromethane, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohexylmethyl)-5-[[2-(4-chlorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole
  • 1-(Cyclohexylmethyl)-5-[[2-(4-bromophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole
  • 1-(Cyclohexylmethyl)-5-[[2-(4-methylphenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole

Uniqueness

The uniqueness of 1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds .

Properties

IUPAC Name

1-(cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3O2S/c1-29(27,28)22-24-14-20(26(22)15-17-6-3-2-4-7-17)16-25-13-5-8-21(25)18-9-11-19(23)12-10-18/h9-12,14,17,21H,2-8,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKYBXITSYHOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CC2CCCCC2)CN3CCCC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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